N-(3-CYANO-2-THIENYL)-2-[(5-CYCLOPROPYL-4-PROPYL-4H-1,2,4-TRIAZOL-3-YL)SULFANYL]ACETAMIDE
Overview
Description
N-(3-CYANO-2-THIENYL)-2-[(5-CYCLOPROPYL-4-PROPYL-4H-1,2,4-TRIAZOL-3-YL)SULFANYL]ACETAMIDE is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes a cyano group, a thienyl ring, a cyclopropyl group, and a triazole ring, making it an interesting subject for research in chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-CYANO-2-THIENYL)-2-[(5-CYCLOPROPYL-4-PROPYL-4H-1,2,4-TRIAZOL-3-YL)SULFANYL]ACETAMIDE typically involves multiple steps, starting with the preparation of the thienyl and triazole intermediates. The cyano group is introduced through a nucleophilic substitution reaction, while the cyclopropyl and propyl groups are added via alkylation reactions. The final step involves the formation of the acetamide linkage through a condensation reaction under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve optimizing the synthetic route to increase yield and reduce costs. This could include the use of catalysts, high-throughput screening of reaction conditions, and scaling up the reactions in continuous flow reactors.
Chemical Reactions Analysis
Types of Reactions
N-(3-CYANO-2-THIENYL)-2-[(5-CYCLOPROPYL-4-PROPYL-4H-1,2,4-TRIAZOL-3-YL)SULFANYL]ACETAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the cyano group to an amine.
Substitution: The thienyl ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).
Substitution: Electrophilic reagents such as bromine or chlorinating agents in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Halogenated thienyl derivatives.
Scientific Research Applications
N-(3-CYANO-2-THIENYL)-2-[(5-CYCLOPROPYL-4-PROPYL-4H-1,2,4-TRIAZOL-3-YL)SULFANYL]ACETAMIDE has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of N-(3-CYANO-2-THIENYL)-2-[(5-CYCLOPROPYL-4-PROPYL-4H-1,2,4-TRIAZOL-3-YL)SULFANYL]ACETAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The cyano group and triazole ring are particularly important for its binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
- N-(3-cyano-2-thienyl)-2-[(5-cyclopropyl-4-methyl-4H-1,2,4-triazol-3-yl)thio]acetamide
- N-(3-cyano-2-thienyl)-2-[(5-cyclopropyl-4-ethyl-4H-1,2,4-triazol-3-yl)thio]acetamide
Uniqueness
N-(3-CYANO-2-THIENYL)-2-[(5-CYCLOPROPYL-4-PROPYL-4H-1,2,4-TRIAZOL-3-YL)SULFANYL]ACETAMIDE stands out due to its specific combination of functional groups, which confer unique chemical and biological properties. The presence of the cyclopropyl and propyl groups, along with the cyano and triazole moieties, makes it particularly versatile for various applications.
Properties
IUPAC Name |
N-(3-cyanothiophen-2-yl)-2-[(5-cyclopropyl-4-propyl-1,2,4-triazol-3-yl)sulfanyl]acetamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17N5OS2/c1-2-6-20-13(10-3-4-10)18-19-15(20)23-9-12(21)17-14-11(8-16)5-7-22-14/h5,7,10H,2-4,6,9H2,1H3,(H,17,21) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IDJMTHNQMZKMLY-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C(=NN=C1SCC(=O)NC2=C(C=CS2)C#N)C3CC3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17N5OS2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.